molecular formula C8H12O3 B13943952 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one CAS No. 54972-03-1

6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one

Cat. No.: B13943952
CAS No.: 54972-03-1
M. Wt: 156.18 g/mol
InChI Key: QRHAZSGXQJZZRV-UHFFFAOYSA-N
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Description

6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one is a bicyclic ketone featuring a spirocyclic framework with a 1,4-dioxane ring fused to a cyclobutane moiety. The compound is characterized by a ketone functional group at position 7 and a methyl substituent at position 6. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol.

Properties

CAS No.

54972-03-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

9-methyl-1,4-dioxaspiro[4.4]nonan-8-one

InChI

InChI=1S/C8H12O3/c1-6-7(9)2-3-8(6)10-4-5-11-8/h6H,2-5H2,1H3

InChI Key

QRHAZSGXQJZZRV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CCC12OCCO2

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one generally involves the construction of the spirocyclic 1,4-dioxane framework followed by oxidation to introduce the ketone at the 7-position. The key synthetic approaches include:

Representative Synthetic Route from Literature

A notable synthetic route described in the literature involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of methylidenic diols Reaction of 2-chloromethyl-3-(2-methoxyethoxy)prop-1-ene with lithium powder and naphthalene in THF at −78 to 0 °C Generation of diol intermediates
2 Double intramolecular iodoetherification Treatment with iodine and silver(I) oxide in dioxane-water Formation of 1,7-dioxaspiro[4.4]nonane ring system
3 Oxidation Oxidation of spirocyclic intermediates Formation of 1,7-dioxaspiro[4.4]nonan-6-ones (including methyl-substituted derivatives)

This method yields the spiroketone with good stereoselectivity and moderate to good yields (approximately 50-70%) and has been reported in Tetrahedron Letters (2004).

Reduction and Purification

Reduction of the spiroketone to the corresponding spirocyclic alcohol (e.g., 1,4-dioxaspiro[4.4]nonan-6-ol) is commonly achieved using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures (0 °C to room temperature). Purification typically involves silica gel column chromatography using ethyl acetate/hexane gradients.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Acid-Catalyzed Cyclization of Diols Diol precursors, ketone/aldehyde, BF₃·Et₂O 0–60 °C, DCM or toluene 50–70% Mild conditions, good stereoselectivity Requires pure precursors, sensitive to moisture
Iodoetherification + Oxidation Iodine, Ag₂O, dioxane-water Room temp to reflux ~50% High stereoselectivity, versatile Multi-step, uses heavy metals
Radical Cyclization Triphenyltin hydride, radical initiators Ambient temperature Moderate Stereoselective Toxic reagents, complex handling
Michael Addition/Cyclization Alkyl isocyanide, pyrazolone derivatives Mild to moderate heat Moderate to good Access to diverse derivatives Requires specialized reagents

Spectroscopic and Analytical Characterization Relevant to Preparation

Characterization of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one and intermediates is crucial to confirm successful synthesis:

  • ¹H NMR: Signals for spirocyclic methine and methylene protons appear between δ 1.4–3.5 ppm; methyl substituent at position 6 typically shows a singlet near δ 1.0–1.2 ppm.

  • ¹³C NMR: Spiro carbon resonates near δ 95–105 ppm; ketone carbonyl carbon appears around δ 200 ppm.

  • IR Spectroscopy: Strong carbonyl stretch at ~1700 cm⁻¹; ether C–O stretches near 1100 cm⁻¹; absence of hydroxyl stretch confirms ketone formation.

  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peak consistent with C₉H₁₄O₃ (molecular weight ~170.20 g/mol) confirms molecular formula.

Summary Table of Key Preparation Data

Parameter Details
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.20 g/mol
Core Structure 1,4-Dioxaspiro[4.4]nonane with methyl at C-6, ketone at C-7
Typical Solvents Dichloromethane, toluene, tetrahydrofuran (THF), dioxane-water
Common Catalysts Boron trifluoride diethyl etherate (BF₃·Et₂O), iodine/silver(I) oxide
Reaction Temperature 0–60 °C
Purification Methods Silica gel chromatography, recrystallization
Typical Yields 50–70%

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one and related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Spiro Ring Substituents Reference
6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one Not provided C₈H₁₂O₃ 156.18 Ketone [4.4]nonane 6-Me, 7-one Target compound
6-Methyl-1,4-dioxaspiro[4.5]decan-6-ol Not provided C₉H₁₆O₃ 172.22 Hydroxyl [4.5]decane 6-Me, 6-OH
8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid Not provided C₁₀H₁₆O₄ 200.23 Carboxylic acid [4.4]nonane 8-Et, 7-COOH
6-Pentyl-1,4-dioxaspiro[4.4]nonane 94113-44-7 C₁₂H₂₂O₂ 198.30 None [4.4]nonane 6-Pentyl
6-Methyl-1,4-dioxaspiro[4.4]nonane-2-methanol 63917-46-4 C₉H₁₆O₃ 172.22 Methanol [4.4]nonane 6-Me, 2-CH₂OH

Key Observations

Spiro Ring Size and Substituent Position: The target compound’s [4.4]nonane system differs from the [4.5]decane framework in 6-methyl-1,4-dioxaspiro[4.5]decan-6-ol, which has a larger spiro ring. This increases molecular weight (172.22 vs. 156.18) and alters steric effects . Substituent positions significantly influence reactivity. For example, the ketone at position 7 in the target compound contrasts with the hydroxyl group at position 6 in the [4.5]decan analog, leading to differences in hydrogen-bonding capacity and nucleophilic reactivity.

Functional Group Impact: The carboxylic acid derivative (C₁₀H₁₆O₄) in exhibits higher polarity and acidity (pKa ~4-5) compared to the ketone, making it suitable for salt formation or coordination chemistry. The methanol substituent in 6-Methyl-1,4-dioxaspiro[4.4]nonane-2-methanol introduces a primary alcohol group, enhancing hydrophilicity (XlogP = 0.7) relative to the ketone .

Alkyl Chain Effects: The pentyl substituent in 6-pentyl-1,4-dioxaspiro[4.4]nonane increases lipophilicity (density = 0.97 g/cm³, boiling point = 236.8°C) compared to the methyl group in the target compound, suggesting utility in non-polar solvents or lipid-based systems .

Biological Activity

6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one is an organic compound characterized by a unique spiro structure that incorporates a dioxane ring fused to a nonane framework. Its molecular formula is C9H14O3, with a molecular weight of approximately 156.181 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis.

Preliminary Findings

Research into the biological activity of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one is still in the early stages, but preliminary studies suggest it may possess therapeutic properties. The compound's unique structure may influence its interactions with various biological targets, making it a candidate for pharmacological investigation.

The specific mechanisms through which 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one exerts its biological effects are not yet fully elucidated. However, it is hypothesized that the compound may interact with enzyme active sites or other molecular targets, potentially leading to significant biological responses.

Comparative Analysis with Related Compounds

To better understand the biological activity of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one, it can be compared with structurally related compounds:

Compound NameMolecular FormulaUnique Features
1,6-Dioxaspiro[4.4]nonaneC7H12O3Lacks methyl group; broader biological activity
1,4-Dioxaspiro[4.4]nonan-6-eneC8H12O3Contains a double bond; different reactivity
6-Bromo-8,8-Dimethyl-1,4-Dioxaspiro[4.4]non-6-eneC10H14BrO3Contains bromine; altered reactivity due to halogen
1,4-Dioxaspiro[4.5]decaneC9H14O3Different ring size; distinct chemical properties

The methyl substitution at the sixth position in 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one is particularly notable as it may influence its chemical behavior compared to these similar compounds.

Synthetic Routes and Applications

Several synthetic methods have been developed for the preparation of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one, which can be adapted for industrial applications while optimizing yield and purity. The compound's ability to act as a precursor in drug synthesis highlights its relevance in medicinal chemistry.

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